10-Hydroxy-12-octadecenoic acid 10-Hydroxy-12-octadecenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1902393
InChI: InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11,17,19H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8+
SMILES:
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

10-Hydroxy-12-octadecenoic acid

CAS No.:

Cat. No.: VC1902393

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxy-12-octadecenoic acid -

Specification

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name (E)-10-hydroxyoctadec-12-enoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11,17,19H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8+
Standard InChI Key WVYIZGMCLSGZGG-DHZHZOJOSA-N
Isomeric SMILES CCCCC/C=C/CC(CCCCCCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC(CCCCCCCCC(=O)O)O

Introduction

Chemical Structure and Classification

10-Hydroxy-12-octadecenoic acid (10-HOE), also referred to as 10-hydroxy-cis-12-octadecenoic acid (HYA) in some literature, is an 18-carbon hydroxylated fatty acid belonging to the broader class of oxygenated fatty acids known as octadecanoids. The compound features a hydroxyl group at the 10th carbon position and a double bond at the 12th carbon position in the carbon chain. This specific molecular architecture confers unique physical and biological properties that distinguish it from other hydroxy fatty acids.

The presence of both the hydroxyl group and the double bond creates a molecular structure with distinct polarity and reactivity profiles. The hydroxyl group increases water solubility compared to the parent linoleic acid, while the position of the double bond affects molecular shape and interaction with biological targets. These structural features are critical determinants of the compound's biological activity and metabolic fate.

Biosynthesis and Microbial Production

Microbial Conversion of Linoleic Acid

10-Hydroxy-12-octadecenoic acid is primarily produced by specific gut bacteria through biohydrogenation of dietary linoleic acid. Several species of Lactobacilli have been identified as significant producers of this compound. The conversion process involves specific enzymes that catalyze the addition of a hydroxyl group to linoleic acid at the 10th carbon position.

Lactobacillus plantarum has been extensively studied for its ability to convert linoleic acid to oleic acid via several intermediates, including 10-hydroxy-cis-12-octadecenoic acid. The metabolic pathway involves sequential transformations through various intermediates: 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA), 10-oxo-trans-11-octadecenoic acids (KetoC), 10-oxo-octadecanoic acid (KetoB), and 10-hydroxyoctadecanoic acid (HYB) . This multistep process represents an important metabolic pathway in these bacteria.

Enzymatic Mechanisms and Linoleate Hydratase

The key enzyme responsible for the production of 10-hydroxy-12-octadecenoic acid is linoleate 10-hydratase (10-LAH). This enzyme catalyzes the stereospecific addition of water across the double bond in linoleic acid, resulting in the formation of 10-hydroxy-12-octadecenoic acid. The enzyme has been identified and characterized in several Lactobacillus species, including L. reuteri, L. plantarum, L. hammesii, and L. spicheri .

Different Lactobacillus species show varying capacities for producing 10-hydroxy-12-octadecenoic acid. Research has demonstrated that L. reuteri, L. hammesii, and L. spicheri produce exclusively 10-HOE, while L. plantarum can produce additional hydroxy fatty acids including 13-HOE and 10,13-dihydroxy octadecanoic acid . This specificity is attributed to the enzymatic repertoire of each bacterial species.

Species-Specific Production Profiles

The production of 10-hydroxy-12-octadecenoic acid varies significantly across different bacterial species, as demonstrated by LC/APPI-MS/MS analysis. The table below summarizes the hydroxy fatty acid production profiles of various Lactobacillus species:

Bacterial Species10-HOE ProductionOther Hydroxy Fatty Acids Produced
L. reuteriProduces only 10-HOENone
L. hammesiiProduces only 10-HOENone
L. spicheriProduces only 10-HOENone
L. plantarumProduces 10-HOE13-HOE and 10,13-dihydroxy octadecanoic acid
L. plantarum TMW1.460ΔlahDoes not produce 10-HOE13-HOE
L. sanfranciscensisDoes not convert linoleic acidNone

This species-specific production profile highlights the diversity of fatty acid metabolism among Lactobacillus species and suggests evolutionary adaptations to different ecological niches .

Biological Functions and Physiological Effects

Intestinal Epithelial Barrier Protection

One of the most significant biological activities of 10-hydroxy-12-octadecenoic acid is its ability to protect and enhance intestinal epithelial barrier function. Research has demonstrated that this compound can ameliorate intestinal epithelial barrier impairments by regulating the expression of tight junction-related molecules.

10-Hydroxy-12-octadecenoic acid has been shown to suppress TNF-α and dextran sulfate sodium-induced changes in the expression of tight junction-related molecules, including occludin, zonula occludens-1, and myosin light chain kinase. Additionally, it suppresses the expression of TNF receptor 2 (TNFR2) mRNA and protein in Caco-2 cells and colonic tissue . These effects contribute to enhanced intestinal barrier integrity and protection against inflammatory damage.

GPR40-Mediated Signaling Pathway

The intestinal barrier-protective effects of 10-hydroxy-12-octadecenoic acid appear to be mediated through the G protein-coupled receptor 40 (GPR40) signaling pathway. Research has demonstrated that this compound significantly up-regulates GPR40 expression in Caco-2 cells, initiating a downstream signaling cascade.

The mechanistic pathway involves 10-hydroxy-12-octadecenoic acid binding to GPR40, leading to activation of the MEK-ERK signaling pathway. This ultimately results in the regulation of TNFR2 expression and protection of tight junction integrity . This GPR40-mediated signaling represents a novel function of this receptor in intestinal homeostasis and inflammation.

Antifungal Activity

Beyond its effects on intestinal barrier function, 10-hydroxy-12-octadecenoic acid has demonstrated significant antifungal activity. Studies have shown that this compound can inhibit the growth of various fungal species, suggesting its potential role in microbial ecology and possibly as a therapeutic agent .

The antifungal properties may provide ecological advantages to the producing bacteria by inhibiting competing fungi in the intestinal ecosystem. Additionally, these properties might contribute to the protective effects of certain probiotic bacteria against opportunistic fungal infections in the gut.

Bacterial Stress Resistance

The production of 10-hydroxy-12-octadecenoic acid by certain Lactobacillus species appears to confer increased resistance to various stresses. Research involving LAH (linoleic acid hydratase) mutations or heterologous expression has demonstrated connections to stress tolerance.

Studies have shown that a Lactobacillus acidophilus mutant with truncated LAH exhibited decreased adherence to intestinal epithelial cells and increased sensitivity to stresses. Conversely, heterologous expression of a linoleic acid hydratase in Lactococcus lactis increased resistance to heat and solvent stresses . These findings suggest that 10-hydroxy-12-octadecenoic acid production might serve as a stress-adaptation mechanism for the producing bacteria.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

The analysis and quantification of 10-hydroxy-12-octadecenoic acid typically employ various chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry. LC/APPI-MS/MS (Liquid Chromatography/Atmospheric Pressure Photoionization-Tandem Mass Spectrometry) has been effectively used to analyze this compound in bacterial cultures and biological samples.

MS/MS spectra analysis can confirm the position of hydroxyl groups, enabling the differentiation of 10-hydroxy-12-octadecenoic acid from other structurally similar hydroxy fatty acids. The fragmentation patterns provide definitive evidence for structural characterization . This analytical approach offers high sensitivity and specificity, essential for studying these compounds in complex biological matrices.

Spectroscopic Methods

In addition to chromatographic techniques, various spectroscopic methods can be employed for the characterization of 10-hydroxy-12-octadecenoic acid. These include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy.

These methods provide complementary information about the structure and purity of the compound. NMR spectroscopy, in particular, offers detailed insights into the molecular structure, including the positions of the hydroxyl group and double bond, which are defining features of 10-hydroxy-12-octadecenoic acid.

Future Research Directions

Mechanistic Studies

Further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of 10-hydroxy-12-octadecenoic acid. While the GPR40-MEK-ERK pathway has been identified as important for its intestinal barrier protection effects, other potential signaling pathways and molecular targets warrant investigation.

Understanding these mechanisms in greater detail could reveal additional therapeutic applications and guide the development of synthetic analogues with enhanced activity or specificity. Furthermore, investigating potential synergistic effects with other bioactive compounds could lead to more effective therapeutic strategies.

Clinical Investigations

To date, most research on 10-hydroxy-12-octadecenoic acid has been conducted in vitro or in animal models. Clinical studies are needed to confirm its efficacy and safety in humans, particularly for potential therapeutic applications in inflammatory bowel disease or other conditions.

Such clinical investigations should assess various parameters, including optimal dosing, delivery methods, bioavailability, and potential interactions with medications or other dietary components. Additionally, identifying biomarkers to monitor the compound's activity in vivo would be valuable for clinical applications.

Biotechnological Production

Given the potential therapeutic value of 10-hydroxy-12-octadecenoic acid, developing efficient biotechnological methods for its large-scale production represents an important research direction. This could involve optimizing bacterial fermentation processes or exploring enzymatic synthesis using isolated linoleate 10-hydratase.

Additionally, genetic engineering approaches could enhance production yields by overexpressing the relevant enzymes in suitable microbial hosts. Such biotechnological advances would be crucial for making this compound available for further research and potential commercial applications.

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